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Compound of Interest

Compound Name: (3R,4S)-Tofacitinib

Cat. No.: B1662825 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the stereoisomers of tofacitinib, a potent Janus kinase (JAK) inhibitor.

This analysis is supported by available experimental data and detailed methodologies.

Tofacitinib, marketed as Xeljanz®, is a pivotal drug in the treatment of autoimmune diseases

such as rheumatoid arthritis and psoriatic arthritis.[1][2] Its mechanism of action involves the

inhibition of Janus kinases (JAKs), specifically targeting JAK1 and JAK3, which are crucial

enzymes in the signaling pathways of numerous cytokines involved in immune responses and

inflammation.[3][4] The tofacitinib molecule possesses two chiral centers, giving rise to four

possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The therapeutically active

form is the (3R,4R)-enantiomer.[5][6] The other stereoisomers are considered impurities, and

their presence is carefully controlled during the manufacturing process.[6]

Stereospecific Activity at a Glance
The biological activity of tofacitinib is highly dependent on its stereochemistry. The (3R,4R)-

enantiomer is a potent inhibitor of JAK1 and JAK3, while the other enantiomers are reported to

be significantly less active or inactive.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1662825?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9146299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3778139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5869712/
https://www.medchemexpress.com/_3S,4S_-Tofacitinib.html
https://www.mdpi.com/2297-8739/11/3/89
https://www.mdpi.com/2297-8739/11/3/89
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enantiomer/Diastereomer Configuration Biological Activity

Tofacitinib (3R,4R)
Active Janus Kinase (JAK)

Inhibitor

(3S,4S)-tofacitinib (3S,4S)
Significantly less active

enantiomer.[5][7]

(3R,4S)-tofacitinib (3R,4S)
Considered a less active

diastereomer.[8][9]

(3S,4R)-tofacitinib (3S,4R)
Considered a less active

diastereomer.

Quantitative Comparison of Biological Activity
While specific IC50 values for the less active enantiomers are not widely reported in peer-

reviewed literature, the data for the active (3R,4R)-enantiomer demonstrates potent inhibition

of JAK family kinases.

Target Kinase
(3R,4R)-Tofacitinib IC50
(nM)

(3S,4S), (3R,4S), (3S,4R)
Enantiomers IC50

JAK1 1.7 - 112[1][2][3][4]

Data not publicly available;

reported as "less active".[5][7]

[8][9]

JAK2 1.2 - 20[2][3][4][10]
Data not publicly available;

reported as "less active".

JAK3 1 - 55[2][5][7][11][12]
Data not publicly available;

reported as "less active".

Pharmacokinetic Profile of (3R,4R)-Tofacitinib
The pharmacokinetic properties of the active enantiomer, (3R,4R)-tofacitinib, have been well-

characterized in humans. As the other enantiomers are considered impurities, their

pharmacokinetic profiles have not been detailed in published studies.
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Parameter Value

Bioavailability ~74%

Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour

Protein Binding ~40% (primarily to albumin)

Metabolism
Primarily hepatic via CYP3A4 (major) and

CYP2C19 (minor).[13][14][15][16]

Elimination Half-life ~3 hours

Excretion
~70% hepatic metabolism, ~30% renal excretion

of the parent drug.[15][16]

There is currently no publicly available information to suggest that chiral inversion of tofacitinib

occurs in vivo.

Signaling Pathway and Experimental Workflow
To understand the context of tofacitinib's action and the methods used for its analysis, the

following diagrams illustrate the JAK-STAT signaling pathway and a general experimental

workflow for the comparative analysis of its enantiomers.
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Figure 1. Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.
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Figure 2. General Experimental Workflow for Tofacitinib Enantiomer Comparison.

Experimental Protocols
Enantiomeric Separation by High-Performance Liquid
Chromatography (HPLC)
The separation and quantification of tofacitinib enantiomers are critical for quality control and

research purposes. A common method involves chiral HPLC.

Objective: To separate and quantify the (3R,4R) and (3S,4S) enantiomers of tofacitinib.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Chromatographic Conditions:

Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral

stationary phase.[6]

Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a small amount

of an amine modifier. A reported mobile phase is a gradient of ammonium acetate buffer (pH

8.0) and acetonitrile.[6]

Flow Rate: Approximately 0.6 mL/min.[6]

Column Temperature: 30 °C.[6]

Detection: UV at 285 nm.[6]

Injection Volume: 20 µL.[6]

Sample Preparation:

Prepare a stock solution of the tofacitinib enantiomer mixture in a suitable solvent (e.g.,

diluent used for the mobile phase).

Prepare a series of calibration standards by diluting the stock solution to known

concentrations.

Dissolve the test sample in the diluent to a known concentration.

Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the prepared standards and sample solutions.

Record the chromatograms and determine the retention times for each enantiomer.

Quantify the amount of each enantiomer in the sample by comparing the peak areas with the

calibration curve.
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In Vitro Janus Kinase (JAK) Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration

(IC50) of each tofacitinib enantiomer against specific JAK isoforms.

Objective: To determine the IC50 values of tofacitinib enantiomers for JAK1, JAK2, and JAK3.

Materials:

Recombinant human JAK1, JAK2, and JAK3 enzymes.

ATP.

A suitable substrate (e.g., a peptide or protein that can be phosphorylated by JAKs).

Tofacitinib enantiomers (dissolved in DMSO).

Assay buffer.

A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, HTRF®, or

similar).

Procedure:

Prepare a series of dilutions of each tofacitinib enantiomer in the assay buffer.

In a microplate, add the JAK enzyme, the substrate, and the assay buffer.

Add the different concentrations of the tofacitinib enantiomers to the wells. Include a control

with no inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

Stop the reaction and measure the kinase activity using the chosen detection system.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-

response).

Logical Relationship of Differential Effects
The stereochemistry of tofacitinib is the primary determinant of its pharmacological activity. The

(3R,4R) configuration allows for optimal binding to the ATP-binding pocket of the JAK kinases,

leading to potent inhibition. The other stereoisomers, due to their different three-dimensional

arrangement, are presumed to have a poor fit in the active site, resulting in significantly

reduced or no inhibitory activity.
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Figure 3. Stereochemistry Dictates Tofacitinib's Biological Activity.

In conclusion, the therapeutic efficacy of tofacitinib is exclusively attributed to the (3R,4R)-

enantiomer. The other stereoisomers are considered process-related impurities and lack

significant biological activity. A thorough understanding of the stereospecificity of tofacitinib is

crucial for its development, manufacturing, and clinical application, ensuring both the efficacy

and safety of the final drug product.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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